molecular formula C18H14ClFN2O2 B2565131 N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 952977-84-3

N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

Cat. No. B2565131
CAS RN: 952977-84-3
M. Wt: 344.77
InChI Key: YDRVYGCDZXABPT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a chemical compound that belongs to the isoxazole family. It is an experimental drug that is being studied for its potential therapeutic benefits.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds labeled as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures often exhibit antibacterial properties by interfering with bacterial lipid biosynthesis and other mechanisms .

Anticancer Properties

Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. In this context, N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide derivatives were evaluated for their anticancer effects. Notably, compounds d6 and d7 displayed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings suggest their potential as candidates for breast cancer treatment .

Antiviral Research

While not explicitly mentioned in the study, the structural features of this compound may warrant further exploration in antiviral research. Thiazole-based molecules have been investigated for their antiviral properties, and it would be interesting to assess whether this compound exhibits any inhibitory effects against specific viruses .

Anti-Inflammatory Applications

Heterocyclic thiazole derivatives, including the compound , have been associated with anti-inflammatory activity. Researchers have reported the anti-inflammatory effects of thiazole-based structures, making them potential candidates for managing inflammatory conditions .

Antifungal Potential

Thiazole-containing compounds often possess antifungal properties. Although the specific antifungal activity of this compound was not detailed in the provided study, it might be worthwhile to investigate its effects against fungal pathogens. Thiazoles have been explored as potential antifungal agents due to their unique mechanisms of action .

Rational Drug Design

Molecular docking studies revealed that several derivatives of this compound (including d1 , d2 , d3 , d6 , and d7 ) exhibited favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead molecules for rational drug design. Further optimization and exploration of their binding interactions may pave the way for novel drug development .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)11-21-18(23)10-16-9-17(24-22-16)13-3-7-15(20)8-4-13/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRVYGCDZXABPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide

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